1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene” is a chemical compound with the CAS Number: 1174295-65-8 . It has a molecular weight of 170.18 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11FO2 . The Inchi Code is 1S/C9H11FO2/c1-11-6-7-12-9-4-2-8 (10)3-5-9/h2-5H,6-7H2,1H3 .Scientific Research Applications
Synthesis and Characterization
1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield, showcasing the efficiency of introducing nitro and methoxy groups onto a fluoro-substituted benzene ring. The structural confirmation through X-ray crystallography highlights the compound's utility in organic synthesis and material science, serving as a precursor for further chemical transformations (Sweeney, McArdle, & Aldabbagh, 2018).
Molecular Ordering and Quantum Mechanics
The study on molecular ordering of smectogenic compounds related to 1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene utilized quantum mechanics and computer simulations. It provided insights into the translatory and orientational motions of molecules, crucial for understanding liquid crystal behavior and designing materials with specific optical properties (Ojha & Pisipati, 2003).
Photophysical Studies
Investigations into the photoresponsive behavior of fluorinated liquid crystals, including absorption measurements and electronic transitions, offer a glimpse into how substituent effects influence material properties. This research is relevant for improving the UV stability and conductivity of materials, which could extend to compounds like this compound (Praveen & Ojha, 2012).
Radical Decarboxylative Fluorination
The development of novel synthesis techniques, such as the radical decarboxylative fluorination for creating fluoromethyl ethers, showcases the potential for this compound to serve as a substrate in creating complex fluorinated compounds. This method is relevant for producing agrochemicals and pharmaceuticals with enhanced properties (Leung & Sammis, 2015).
Organometallic Chemistry and Catalysis
The use of partially fluorinated benzenes in organometallic chemistry and catalysis, due to their weak coordination to metal centers, opens up avenues for this compound in catalytic processes and as a solvent or ligand in metal-mediated reactions (Pike, Crimmin, & Chaplin, 2017).
Safety and Hazards
properties
IUPAC Name |
1-fluoro-4-(2-methoxyethoxy)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-14-4-5-15-7-2-3-8(10)9(6-7)11(12)13/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMHCKQAYFJGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.